Didodecyl diselenide
Description
Didodecyl diselenide (C24H50Se2) is an organoselenium compound characterized by two dodecyl chains linked by a diselenide (-Se-Se- bond). Its chemical structure imparts unique redox and surface-active properties, making it valuable in nanotechnology, materials science, and surface chemistry. For example, it serves as a selenium source in the synthesis of wurtzite-phase Cu2−xSe nanocrystals . Its strong C-Se bonds enable controlled reactivity in high-temperature reactions (e.g., 260°C), where it facilitates anion exchange in nanocrystal synthesis without inducing excessive particle dissolution . Additionally, this compound forms self-assembled monolayers (SAMs) on oxidizable metals like copper, albeit with slower adsorption kinetics compared to thiols or selenols due to inefficient copper oxide removal .
Structure
2D Structure
Properties
Molecular Formula |
C24H50Se2 |
|---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
1-(dodecyldiselanyl)dodecane |
InChI |
InChI=1S/C24H50Se2/c1-3-5-7-9-11-13-15-17-19-21-23-25-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3 |
InChI Key |
WYBNBJUTWWUYEF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC[Se][Se]CCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Didodecyl diselenide can be synthesized through several methods. One common approach involves the reaction of selenium powder with sodium borohydride to form sodium diselenide (Na2Se2), which is then reacted with bromododecane in tetrahydrofuran (THF) at 50°C for 18 hours . Another method involves the treatment of alkyl halides with potassium selenocyanate followed by alkaline hydrolysis of the in situ generated alkyl selenocyanate in water .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organoselenium compound synthesis, such as the use of strong reducing agents and phase transfer conditions, are likely employed .
Chemical Reactions Analysis
Types of Reactions: Didodecyl diselenide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert it back to the corresponding selenols.
Substitution: It can participate in substitution reactions where the selenium atoms are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as alkyl halides and aryl halides are used in substitution reactions.
Major Products: The major products formed from these reactions include selenoxides, selenones, and various substituted organoselenium compounds .
Scientific Research Applications
Didodecyl diselenide has several scientific research applications:
Mechanism of Action
The mechanism by which didodecyl diselenide exerts its effects involves the formation of reactive selenium species that can interact with various molecular targets. These interactions often involve the formation of selenoethers or selenoesters, which can modulate biological pathways and chemical reactions. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Diphenyl Diselenide (C12H10Se2)
- Chemical Properties: Aryl diselenides like diphenyl diselenide exhibit higher thermal stability and lower solubility in nonpolar solvents compared to alkyl diselenides like didodecyl diselenide. The aromatic rings stabilize the diselenide bond, enabling redox activity similar to glutathione peroxidase (GPx) .
- Applications: Pharmaceuticals: Diphenyl diselenide shows neuroprotective, antioxidant, and antiviral properties. It inhibits SARS-CoV-2 PLpro with IC50 values comparable to ebselen derivatives . Nanotechnology: Unlike this compound, diphenyl diselenide produces metastable weissite-phase Cu2−xSe nanocrystals, highlighting ligand-dependent phase selectivity .
- Reactivity : Faster thiol oxidase activity (e.g., 0.1 mM diphenyl diselenide oxidizes DTT 2× faster than this compound) due to enhanced electrophilicity of the aryl diselenide bond .
Dimethyl Diselenide (C2H6Se2)
- Volatility: Highly volatile (boiling point: 57°C) compared to this compound, limiting its use in high-temperature applications. This property makes it unsuitable for nanocrystal synthesis but relevant in antifungal volatile organic compounds (VOCs) .
- Redox Sensitivity : Similar to this compound, dimethyl diselenide participates in redox reactions, but its low molecular weight and volatility reduce its stability in polymer or composite matrices .
Carbon Diselenide (CSe2)
- Inorganic vs. Organic: Unlike this compound, carbon diselenide is an inorganic linear molecule (D∞h symmetry) with high toxicity and photochemical reactivity. It polymerizes under pressure to form conductive materials and serves as a precursor for organic conductors like tetraselenafulvalene .
- Applications: Limited in biomedicine due to toxicity but critical in materials science for synthesizing selenium-rich polymers and semiconductors .
Disulfide Analogs (e.g., Didodecyl Disulfide)
- Bond Strength and Reactivity: Diselenide bonds (-Se-Se-) have lower bond dissociation energy (~172 kJ/mol) than disulfides (-S-S-, ~240 kJ/mol), making diselenides more responsive to redox stimuli . Didodecyl disulfide forms SAMs on copper but fails to remove surface oxides effectively, unlike selenols or this compound .
- Material Properties : Epoxy resins with diselenide linkers exhibit lower glass transition temperatures (Tg) and crosslinking density compared to disulfide analogs, reducing mechanical strength but enhancing self-healing under visible light .
Data Tables
Table 1: Key Physicochemical Properties
Q & A
Q. What are the recommended spectroscopic techniques for characterizing the structural and electronic properties of didodecyl diselenide?
this compound can be characterized using nuclear magnetic resonance (NMR) to confirm alkyl chain integrity and selenium bonding environments. X-ray photoelectron spectroscopy (XPS) is critical for analyzing surface composition and selenium oxidation states, particularly in nanoparticle synthesis applications. For crystalline samples, X-ray diffraction (XRD) provides insights into molecular packing, while Fourier-transform infrared spectroscopy (FTIR) identifies functional groups like C-Se bonds. These methods are essential for validating purity and structural fidelity in synthetic protocols .
Q. How does the stability of this compound compare to other diselenides under varying experimental conditions?
this compound exhibits enhanced stability compared to disulfides and polyselenides due to stronger C-Se bonds, which slow dissolution and ligand exchange processes. Stability is temperature-dependent: at high temperatures (e.g., 260°C), it acts as a stable Se²⁻ source for anion exchange in nanomaterial synthesis, while at lower temperatures, reactive polyselenides dominate. Comparative studies with diphenyl diselenide suggest alkyl chains in this compound reduce redox sensitivity, making it suitable for prolonged reactions .
Advanced Research Questions
Q. How do temperature and ligand environments dictate reaction pathways involving this compound in nanomaterial synthesis?
At high temperatures (≥260°C), this compound undergoes slow Se²⁻ release, promoting anion exchange with copper sulfide (Cu₂₋ₓS) to form selenide alloys (Cu₂₋ₓ(S,Se)). In contrast, low temperatures favor rapid Cu₂₋ₓS dissolution via polyselenides, enabling Cu₂₋ₓSe nucleation. Ligand dynamics also play a role: this compound competes with thiol ligands for nanorod surface binding, creating mixed S/Se surfaces. Methodologically, controlling temperature gradients and ligand ratios (e.g., dodecanethiol/didodecyl diselenide) allows selective pathway modulation .
Q. What strategies can resolve contradictions in redox behavior data for this compound across studies?
Discrepancies in redox activity often arise from variations in solvent polarity, temperature, and coexisting ligands. To address this, researchers should:
- Standardize redox potential measurements using cyclic voltammetry under inert atmospheres.
- Compare kinetics of Se-Se bond cleavage under controlled oxidant/reductant concentrations (e.g., H₂O₂, glutathione).
- Employ computational models (e.g., density functional theory) to predict selenium radical intermediates, as seen in light-induced metathesis studies of analogous diselenides .
Q. How does this compound influence the assembly and responsiveness of redox-active block copolymers?
When incorporated into block copolymers, this compound enables dual redox responsiveness. The Se-Se bond undergoes reversible cleavage under oxidative (e.g., H₂O₂) or reductive (e.g., dithiothreitol) conditions, facilitating micelle disassembly. Methodologically, researchers should optimize monomer-to-diselenide ratios during polymerization and validate responsiveness using dynamic light scattering (DLS) and fluorescence spectroscopy. Comparative studies with disulfides highlight slower exchange kinetics due to stronger Se-Se bonds .
Q. What experimental designs mitigate toxicity concerns when handling this compound in biological studies?
While this compound-specific toxicity data are limited, extrapolation from diphenyl diselenide studies suggests minimizing thiol-mediated oxidative stress. Researchers should:
- Use glutathione depletion assays to monitor cellular redox imbalance.
- Employ low concentrations (<50 µM) in in vitro models to avoid nonspecific selenium accumulation.
- Combine with antioxidants (e.g., N-acetylcysteine) to counteract pro-oxidant effects observed in analogous organoselenium compounds .
Methodological Notes
- Synthesis : this compound is typically synthesized via oxidative coupling of dodecyl selenol using H₂O₂ or iodine, followed by purification via silica gel chromatography.
- Contradiction Management : When comparing studies, note differences in selenium speciation (e.g., Se⁰ vs. Se⁻²) and ligand exchange equilibria, which significantly alter reactivity .
- Advanced Applications : In nanomaterials, combine this compound with in situ XRD/XPS to track real-time phase transitions during selenization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
